molecular formula C27H28N2 B14420292 4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) CAS No. 84219-15-8

4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)

Katalognummer: B14420292
CAS-Nummer: 84219-15-8
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: SLYJFDHKBRJRLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) is an organic compound that serves as an intermediate in the manufacture of dyes and other chemical products. It is known for its role in various chemical reactions and its applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of naphthalene derivatives with N,N-dimethylaniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or sublimation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions include various dyes, intermediates for pharmaceuticals, and other organic compounds used in different industries .

Wissenschaftliche Forschungsanwendungen

4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) exerts its effects involves interactions with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The pathways involved include the activation of specific enzymes and the formation of reactive intermediates that participate in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) include:

  • 4,4’-Methylenebis(N,N-dimethylaniline)
  • N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
  • Michler’s base

Uniqueness

What sets 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) apart is its unique structure, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its applications in dye manufacture and scientific research further highlight its versatility and importance .

Eigenschaften

CAS-Nummer

84219-15-8

Molekularformel

C27H28N2

Molekulargewicht

380.5 g/mol

IUPAC-Name

4-[[4-(dimethylamino)phenyl]-naphthalen-2-ylmethyl]-N,N-dimethylaniline

InChI

InChI=1S/C27H28N2/c1-28(2)25-15-11-21(12-16-25)27(22-13-17-26(18-14-22)29(3)4)24-10-9-20-7-5-6-8-23(20)19-24/h5-19,27H,1-4H3

InChI-Schlüssel

SLYJFDHKBRJRLX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.